molecular formula C20H21NO6S B15102923 3-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4,5-dimethoxyphenyl]acrylic acid

3-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4,5-dimethoxyphenyl]acrylic acid

Cat. No.: B15102923
M. Wt: 403.5 g/mol
InChI Key: CBNFQUNSCJZCSK-BQYQJAHWSA-N
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Description

3-[3-(3,4-Dihydro-2(1H)-isoquinolinylsulfonyl)-4,5-dimethoxyphenyl]acrylic acid is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a dihydroisoquinoline moiety, a sulfonyl group, and a dimethoxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 3-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4,5-dimethoxyphenyl]acrylic acid involves multiple steps, typically starting with the preparation of the dihydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline ring. The sulfonyl group is then introduced via sulfonylation, using reagents such as sulfonyl chlorides. The final step involves the coupling of the dimethoxyphenyl group and the acrylic acid moiety through a series of condensation reactions .

Chemical Reactions Analysis

3-[3-(3,4-Dihydro-2(1H)-isoquinolinylsulfonyl)-4,5-dimethoxyphenyl]acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups like halides or sulfonates. .

Scientific Research Applications

3-[3-(3,4-Dihydro-2(1H)-isoquinolinylsulfonyl)-4,5-dimethoxyphenyl]acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(3,4-Dihydro-2(1H)-isoquinolinylsulfonyl)-4,5-dimethoxyphenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the dihydroisoquinoline moiety can bind to receptor sites, modulating their function. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 3-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4,5-dimethoxyphenyl]acrylic acid include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C20H21NO6S

Molecular Weight

403.5 g/mol

IUPAC Name

(E)-3-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C20H21NO6S/c1-26-17-11-14(7-8-19(22)23)12-18(20(17)27-2)28(24,25)21-10-9-15-5-3-4-6-16(15)13-21/h3-8,11-12H,9-10,13H2,1-2H3,(H,22,23)/b8-7+

InChI Key

CBNFQUNSCJZCSK-BQYQJAHWSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC

Origin of Product

United States

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